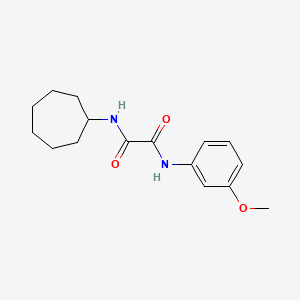

N-cycloheptyl-N'-(3-methoxyphenyl)oxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-cycloheptyl-N'-(3-methoxyphenyl)oxamide, also known as ABT-202, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. ABT-202 is a potent and selective inhibitor of the enzyme fatty acid amide hydrolase (FAAH), which is responsible for the degradation of the endocannabinoid anandamide. The inhibition of FAAH by ABT-202 leads to increased levels of anandamide, which has been shown to have anti-inflammatory and analgesic effects.

Applications De Recherche Scientifique

Lipoxygenase Inhibition

This compound has been found to have good lipoxygenase inhibition activities . Lipoxygenases are a group of compounds which are large protein monomers containing a single non-heme iron cofactor. They are mainly involved in the hyper-oxidation of fatty acids such as linoleic and linolenic acids in plants and arachidonic acids in animals . Lipoxygenases also participate in different metabolic pathways that lead to pathological conditions such as cancer, heart problems etc .

Enzyme Inhibitors

Enzyme inhibitors are a very important class of compounds in the field of Pharmacology. It is because of their role in the treatment of different pathological conditions . Most of the time the inhibitors bind themselves to the active site of the target molecule thus making it unavailable for the enzymes .

Molecular Docking

Molecular docking studies of the oxamides were also carried out for lipoxygenase inhibition . The results obtained from molecular docking were well correlated with the empirical data .

Synthesis of Complexes

The compound can be used in the synthesis of mononuclear M(ӀӀ)[M= Mn(II), Co(II), Ni(II), and Pd(II)] or M(ӀV) [M=VO(II) and Pt(IV)] complexes . These complexes have been characterized by FT-IR, UV-Vis, Mass spectra, 1H-NMR spectra, TGA analysis, chloride containing, molar conductivity and atomic absorption .

Biological Activity

The biological activities for the new compounds were evaluated against two types of bacteria and fungi and their results were good in inhibition .

Thermogravimetric Analysis

Thermogravimetric analysis of the compound and its complexes provides valuable information about their thermal stability .

Propriétés

IUPAC Name |

N-cycloheptyl-N'-(3-methoxyphenyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O3/c1-21-14-10-6-9-13(11-14)18-16(20)15(19)17-12-7-4-2-3-5-8-12/h6,9-12H,2-5,7-8H2,1H3,(H,17,19)(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPVXDTZAPZYONP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)NC(=O)C(=O)NC2CCCCCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,5-dimethyl-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzenesulfonamide](/img/structure/B2658518.png)

![7-(4-fluorobenzenesulfonyl)-5-[(2-methylphenyl)methyl]-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one](/img/structure/B2658536.png)

![N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2658540.png)

![N-[(2-methoxyadamantan-2-yl)methyl]-3-(phenylsulfanyl)propanamide](/img/structure/B2658541.png)